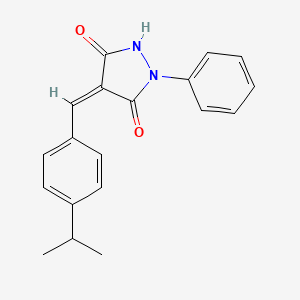

4-(4-isopropylbenzylidene)-1-phenyl-3,5-pyrazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-isopropylbenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as ICM-7555, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrazolidinedione family and has been found to exhibit a range of interesting properties that make it a promising candidate for further investigation.

Applications De Recherche Scientifique

Twisted Intramolecular Charge Transfer (TICT) Applications

This compound exhibits properties that make it suitable for TICT applications. TICT is an electron transfer process that occurs upon photoexcitation in molecules with a donor and acceptor part linked by a single bond . This phenomenon is utilized in:

- Fluorescent Sensors : The compound’s TICT properties can be harnessed to create fluorescent sensors for solvents, (micro)viscosity, and chemical species .

- Organic Optoelectronics : It can be used to modulate electronic-state mixing and coupling on charge transfer states, which is crucial in organic optoelectronics .

Biomedical Imaging

In the field of biomedical imaging, the compound’s fluorescence upon aggregation can be exploited for:

- Diagnostic Imaging : The environment-dependent emission properties of TICT-based fluorophores can be used in diagnostic imaging to detect changes in microenvironments within biological tissues .

Diagnostics

The compound’s TICT-based materials can be used in diagnostics through:

- Chemosensors : Its potential as a chemosensor can be applied to detect various chemical species, which is vital in diagnostics .

Optoelectronic Devices

The compound’s ability to undergo TICT can be applied in optoelectronic devices such as:

- OLEDs : The compound can be used in the design of OLEDs due to its red-shifted emission properties .

- Non-linear Optics : It can contribute to the development of materials with non-linear optical properties, which are important in the fabrication of optoelectronic devices .

Photovoltaic Applications

In solar energy conversions, the compound can be used to:

- Solar Cells : Enhance the efficiency of solar cells by modulating the electronic-state mixing on charge transfer states .

Biological Studies

The compound has shown promise in biological studies, particularly in:

- Antimicrobial Activity : Metal complexes with this compound have exhibited higher antimicrobial activity than the free ligand, suggesting its use in developing new antimicrobial agents .

- Anticancer Research : It has been assessed for anticancer studies against selected cancer cells, showing potential as a chemotherapeutic agent .

Mécanisme D'action

Target of Action

This compound is a derivative of pyrazolidine-3,5-dione, a class of compounds known for their diverse biological activities

Mode of Action

Pyrazolidine-3,5-dione derivatives have been reported to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Pyrazolidine-3,5-dione derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways

Result of Action

Given the reported activities of related compounds, it is plausible that this compound could induce changes in cellular processes, potentially leading to therapeutic effects .

Propriétés

IUPAC Name |

(4Z)-1-phenyl-4-[(4-propan-2-ylphenyl)methylidene]pyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13(2)15-10-8-14(9-11-15)12-17-18(22)20-21(19(17)23)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,20,22)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVMHSLIEHEIJS-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-1-phenyl-4-[4-(propan-2-yl)benzylidene]pyrazolidine-3,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)

![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)

![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)

![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)

![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)

![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)

![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)